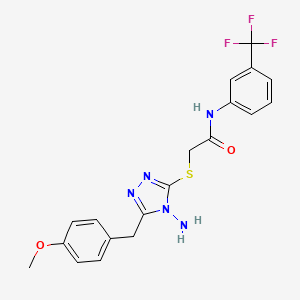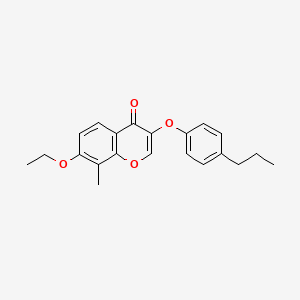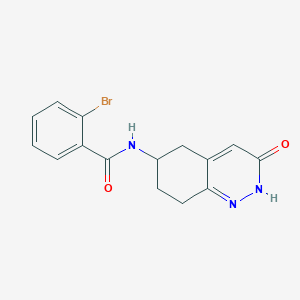![molecular formula C18H18N4O3S B2923870 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine CAS No. 303995-21-3](/img/structure/B2923870.png)
4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is a chemically complex compound that features a phenylsulfonyl group, a pyridinyl group, a pyrazole ring, and a morpholine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been explored to prepare 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine. Typically, the synthesis involves the construction of the pyrazole ring followed by the addition of the phenylsulfonyl group and the pyridinyl group. Reaction conditions usually include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium on carbon or bases like sodium hydride.
Industrial Production Methods
Industrial production methods of this compound are not extensively documented in the public domain. large-scale production would likely employ continuous flow chemistry techniques and automated synthesis platforms to ensure high yield and purity while maintaining cost efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is capable of undergoing various chemical reactions:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially affecting the pyrazole and phenylsulfonyl groups.
Reduction: : Reduction reactions can occur, particularly affecting the nitro groups if present or reducing the pyridine ring using reagents like lithium aluminum hydride.
Substitution: : The compound can undergo substitution reactions, especially at the pyridine ring, using reagents such as alkyl halides or sulfonyl chlorides under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Major products formed from these reactions depend on the reaction type:
Oxidation: : Oxidized derivatives of the pyrazole or phenylsulfonyl groups.
Reduction: : Reduced forms of pyridine rings or other reducible groups.
Substitution: : Various substituted derivatives at the pyridine ring or other sites on the molecule.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is used as a versatile intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology
Medicine
Medically, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrial applications include its use as an additive in polymer synthesis and as a precursor for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine involves interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets by binding to active sites or altering their conformation, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine include:
4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]morpholine
4-(2-pyridinyl)-1H-pyrazole
Phenylsulfonyl-pyridinyl compounds
Uniqueness
What sets this compound apart is the presence of both the phenylsulfonyl and pyridinyl groups attached to the pyrazole ring, in conjunction with the morpholine ring. This unique combination imparts specific chemical reactivity and biological activity, making it a compound of considerable interest in various scientific and industrial domains.
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)-4-pyridin-2-ylpyrazol-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,15-6-2-1-3-7-15)22-14-16(17-8-4-5-9-19-17)18(20-22)21-10-12-25-13-11-21/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZDXZWTASMABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2923792.png)

![(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2923795.png)


![4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923804.png)
![3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2923805.png)
![methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2923806.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2923808.png)

